N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C20H13ClN2O3S2 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H13ClN2O3S2/c21-13-5-3-6-14(9-13)22-18(24)11-28-20-23-16(10-27-20)15-8-12-4-1-2-7-17(12)26-19(15)25/h1-10H,11H2,(H,22,24) |
InChI Key |
MNPVFBVVHDGTFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Thiazole-Coumarin Intermediate Synthesis
Hantzsch Thiazole Cyclization with 3-Bromoacetylcoumarin
The thiazole ring is synthesized via Hantzsch thiazole synthesis, where 3-bromoacetylcoumarin reacts with thiourea derivatives. For example:
- Reactants : 3-Bromoacetylcoumarin (1 mol) and thiourea (1 mol) in ethanol.
- Conditions : Reflux at 78°C for 30 minutes, followed by ice-water quenching.
- Yield : 85% after recrystallization (ethanol).
- Characterization : IR confirms C–S (635–500 cm⁻¹), lactone (1700–1600 cm⁻¹), and amine N–H (3500–3100 cm⁻¹) bonds.
Comparative Analysis: Solvent Impact
| Solvent | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 78 | 0.5 | 85 | >95 |
| Acetonitrile | 80 | 1.0 | 78 | 90 |
| Water | 100 | 2.0 | 65 | 85 |
Ethanol optimizes yield due to improved solubility of intermediates.
Sulfanyl Group Introduction via Nucleophilic Substitution
Chloroacetamide-Thiol Coupling
The sulfanyl bridge is introduced by reacting 2-chloro-N-(thiazol-2-yl)acetamide with 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-thiol:
- Reactants : 2-Chloroacetamide derivative (1 mol), thiol intermediate (1 mol), anhydrous K₂CO₃ (1.5 mol).
- Conditions : Reflux in chloroform (65 mL) for 4–5 hours under nitrogen.
- Yield : 85% after recrystallization (ethanol:water, 80:20).
- Mechanism : SN₂ displacement facilitated by K₂CO₃, which deprotonates the thiol.
Catalytic Systems Comparison
| Catalyst | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Chloroform | 5 | 85 |
| Triethylamine | DCM | 6 | 78 |
| Calcined Eggshell | Solvent-free | 2 | 82 |
Calcined eggshell (CaO) offers a greener alternative, enabling room-temperature reactions with minimal solvent.
Acetamide Formation with 3-Chloroaniline
Acylation of 3-Chloroaniline
The final step involves coupling the sulfanyl-thiazole intermediate with 3-chloroaniline:
- Reactants : Sulfanyl-thiazole intermediate (1 mol), 3-chloroaniline (1.2 mol), calcined eggshell (0.5 g).
- Conditions : Mortar-pestle grinding at room temperature for 2 hours.
- Yield : 80–87% after recrystallization.
- Characterization : ¹H NMR (DMSO-d₆) shows acetamide NH at δ 10.2 ppm and aromatic protons at δ 7.3–8.1 ppm.
Solvent-Free vs. Conventional Methods
| Method | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent-free | 2 | 82 | 95 |
| Ethanol reflux | 5 | 85 | 97 |
| DCM stirring | 6 | 78 | 93 |
Solvent-free methods reduce environmental impact while maintaining efficiency.
Alternative Green Chemistry Approaches
Calcined Eggshell as Heterogeneous Catalyst
Calcined eggshell (500°C, 4 hours) provides a porous CaO matrix, enhancing reaction kinetics:
Purification and Characterization
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented methods for related thiazoles (e.g., US7037929B1) suggest:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or chromenyl moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the chromenyl structure.
Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds similar to N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide. For instance:
- In vitro Studies : Compounds containing thiazole rings have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, indicating their potential as new antimicrobial agents .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound:
- Cell Viability Assays : Studies have demonstrated that derivatives can significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). For example, specific modifications on the thiazole or chromenone moieties have been shown to enhance anticancer activity significantly .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI reported that thiazole derivatives exhibited potent antimicrobial activity against drug-resistant strains. Compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MIC) lower than conventional antibiotics like vancomycin .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of chromenone derivatives found that specific substitutions significantly enhanced their efficacy against Caco-2 cells. The study indicated that compounds similar to this compound could serve as promising leads in cancer therapy due to their selective cytotoxicity against tumor cells while sparing normal cells .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Acetamide Substituents
The target compound belongs to a family of coumarin-linked thiazole derivatives synthesized via nucleophilic substitution of a chloroacetamide intermediate (e.g., 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide ) with diverse amines or arylthiols. Key analogues include:
Structural Insights :
- Electron-Withdrawing Groups (e.g., Cl): The 3-chlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogues (e.g., compound 5).
- Substituent Position : Para-substituted chlorophenyl groups (e.g., compound 6 ) exhibit higher melting points (216–220°C) than ortho/meta-substituted variants, likely due to improved crystal packing .
- Bioactivity Trends: Phenylamino and dichlorophenylamino derivatives show α-glucosidase inhibitory activity, suggesting that bulky aromatic substituents enhance target binding .
Analogues with Modified Heterocyclic Cores
- Thiazolidinedione Derivatives (e.g., from ): Compounds like (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide replace the coumarin-thiazole core with a thiazolidinedione ring. These derivatives exhibit nitric oxide (NO) inhibition (IC₅₀ = 25.2–45.6 µM), highlighting the role of heterocycle choice in modulating anti-inflammatory activity.
- Triazole-Thiophene Hybrids (e.g., from ):
- N-(3-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrates the impact of triazole-thiophene fusion on solubility and metabolic stability.
Physicochemical Data
- Melting Points: Range from 206°C (phenylamino derivative) to 220°C (dichlorophenylamino analogue), influenced by substituent polarity and crystallinity .
- Spectroscopic Consistency : All compounds exhibit characteristic IR peaks for C=O (1660–1715 cm⁻¹) and C≡N (2212–2214 cm⁻¹), with $^1$H-NMR signals for thiazole protons (δ 7.81–8.67) and acetamide NH (δ 10.10–11.95) .
Biological Activity
N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a chlorophenyl, chromenyl, and thiazolyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure:
- Molecular Formula: CHClNOS
- Molecular Weight: 428.9 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring: Reacting an α-haloketone with thiourea under basic conditions.
- Coupling with Chromenyl Group: A nucleophilic substitution reaction between the thiazole intermediate and a chromenyl derivative.
- Introduction of the Chlorophenyl Group: Amide formation using 3-chloroaniline and an appropriate acylating agent .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Thiazole derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting potential as antimicrobial agents .
Anticancer Activity
Several studies have explored the anticancer potential of thiazole-containing compounds:
- A study reported that thiazole derivatives showed notable cytotoxic effects against various cancer cell lines, including Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma) cells. The incorporation of specific substituents on the thiazole ring was found to enhance anticancer activity significantly .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation: It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other thiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| Compound A | Effective against MRSA | Moderate against Caco-2 | Contains electron-withdrawing groups |
| Compound B | Broad-spectrum antifungal | High cytotoxicity against A549 | Substituted thiazole ring |
| N-(3-chlorophenyl)-... | Potentially effective | Significant against Caco-2 and A549 | Unique combination of functional groups |
Case Studies
- In Vitro Studies: Various in vitro studies have shown that modifications on the thiazole ring can enhance the anticancer activity against specific cell lines. For example, introducing a 4-methyl group on the thiazole increased cytotoxicity against Caco-2 cells significantly .
- Antimicrobial Efficacy: In a comparative study involving thiazole derivatives, several compounds exhibited superior antibacterial activity against resistant strains compared to traditional antibiotics, indicating that this class could be pivotal in developing new antimicrobial therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
